Cas no 58967-88-7 (5H-Dibenzo[b,h]fluorene-5,6,11,13(5aH)-tetrone,12,12a-dihydro-1,7-dihydroxy-5a-methyl-)
![5H-Dibenzo[b,h]fluorene-5,6,11,13(5aH)-tetrone,12,12a-dihydro-1,7-dihydroxy-5a-methyl- structure](https://www.kuujia.com/scimg/cas/58967-88-7x500.png)
58967-88-7 structure
Product name:5H-Dibenzo[b,h]fluorene-5,6,11,13(5aH)-tetrone,12,12a-dihydro-1,7-dihydroxy-5a-methyl-
CAS No:58967-88-7
MF:C22H14O6
MW:374.342966556549
CID:382541
5H-Dibenzo[b,h]fluorene-5,6,11,13(5aH)-tetrone,12,12a-dihydro-1,7-dihydroxy-5a-methyl- Chemical and Physical Properties
Names and Identifiers
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- 5H-Dibenzo[b,h]fluorene-5,6,11,13(5aH)-tetrone,12,12a-dihydro-1,7-dihydroxy-5a-methyl-
- Zeylanone
- Zeylinone
- 5H-Dibenzo[b,h]fluorene-5,6,11,13(5aH)-tetrone, 12,12a-dihydro-1,7-dihydroxy-5a-methyl-
-
- Inchi: 1S/C22H14O6/c1-22-12(19(26)16-10(21(22)28)5-3-7-14(16)24)8-11-17(22)20(27)15-9(18(11)25)4-2-6-13(15)23/h2-7,12,23-24H,8H2,1H3
- InChI Key: XVMQJJJRMHQCGD-UHFFFAOYSA-N
- SMILES: C1C2=C(C(=O)C3=C(O)C=CC=C3C2=O)C2(C)C1C(=O)C1=C(O)C=CC=C1C2=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- XLogP3: -0.432
Experimental Properties
- Density: 1.61±0.1 g/cm3(Predicted)
- Melting Point: 208 °C
- Boiling Point: 704.1±60.0 °C(Predicted)
- pka: 6.62±0.40(Predicted)
5H-Dibenzo[b,h]fluorene-5,6,11,13(5aH)-tetrone,12,12a-dihydro-1,7-dihydroxy-5a-methyl- Related Literature
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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